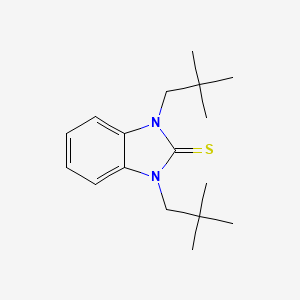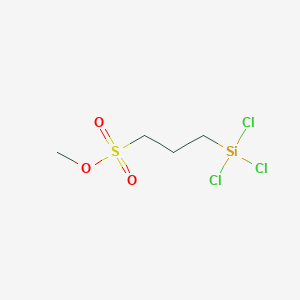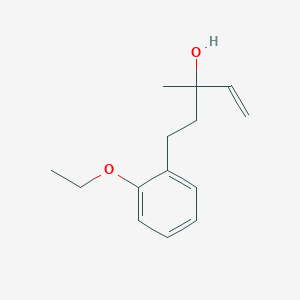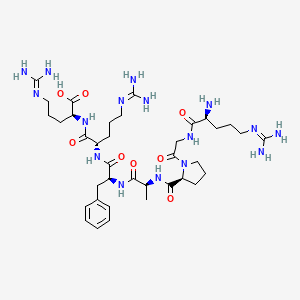
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- is a chemical compound with the molecular formula C12H21N5O3 It is known for its unique structure, which includes an imidazole ring, a carboxamide group, and a nitro group
Méthodes De Préparation
The synthesis of 1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- involves several steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is typically synthesized through the cyclization of glyoxal with ammonia and formaldehyde.
Introduction of the Nitro Group: The nitro group is introduced via nitration, often using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Carboxamide Group: The carboxamide group is attached through the reaction of the imidazole derivative with an appropriate amine.
Addition of the Aminoheptyl Chain: The aminoheptyl chain is introduced through a nucleophilic substitution reaction, where the amine group reacts with a suitable alkyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aminoheptyl chain can participate in nucleophilic substitution reactions, where the amine group reacts with electrophiles to form new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- can be compared with other similar compounds, such as:
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-5-nitro-: This compound has a similar structure but with a different position of the nitro group, which can lead to different chemical and biological properties.
1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-3-nitro-: Another similar compound with the nitro group in a different position, affecting its reactivity and applications.
The uniqueness of 1H-Imidazole-2-carboxamide, N-(7-aminoheptyl)-1-methyl-4-nitro- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
503811-30-1 |
|---|---|
Formule moléculaire |
C12H21N5O3 |
Poids moléculaire |
283.33 g/mol |
Nom IUPAC |
N-(7-aminoheptyl)-1-methyl-4-nitroimidazole-2-carboxamide |
InChI |
InChI=1S/C12H21N5O3/c1-16-9-10(17(19)20)15-11(16)12(18)14-8-6-4-2-3-5-7-13/h9H,2-8,13H2,1H3,(H,14,18) |
Clé InChI |
YQTBJSLFVHCPCB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1C(=O)NCCCCCCCN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



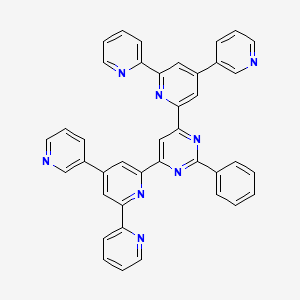

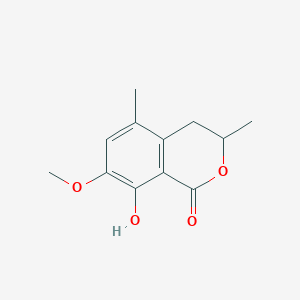
![3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid](/img/structure/B14236942.png)
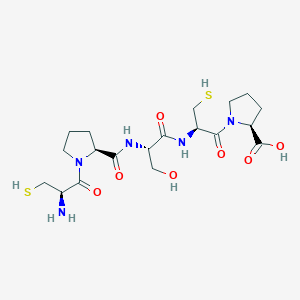
![Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]-](/img/structure/B14236949.png)
![3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile](/img/structure/B14236955.png)
